

Mechanism of Action and Target Profile

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | UNC9975 | |
| Cat. No.: | B15579073 | Get Quote |

UNC9975 functions as an ATP-competitive inhibitor, targeting the kinase activity of MerTK and FLT3. MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in immune regulation and cancer progression. Overexpression of MerTK is associated with poor prognosis in various malignancies, including acute myeloid leukemia (AML), non-small cell lung cancer, and melanoma. FLT3 is another receptor tyrosine kinase, and mutations leading to its activation are common drivers in AML. By inhibiting these kinases, **UNC9975** disrupts downstream signaling pathways crucial for cancer cell survival, proliferation, and immune evasion.

In Vitro Potency and Selectivity

The inhibitory activity of **UNC9975** has been quantified against its primary targets and a panel of other kinases to determine its selectivity.

Table 1: In Vitro Inhibitory Activity of UNC9975

| Target | Assay Type | IC50 (nM) | Reference |
|------------|-------------|-----------|-----------|
| MerTK | Biochemical | 4.3 | |
| FLT3 | Biochemical | 1.1 | |
| FLT3 (ITD) | Cell-based | 1.5 | |
| AxI | Biochemical | 24 | |
| Tyro3 | Biochemical | 46 | |



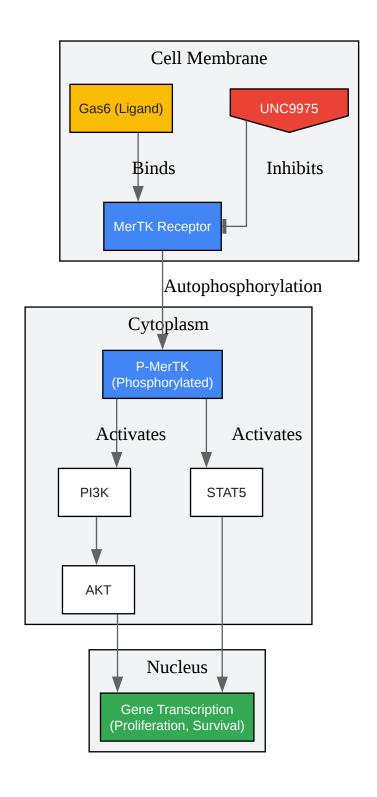
| MERTK | Cell-based | 7.9 | |

The data demonstrates that **UNC9975** is a highly potent inhibitor of both MerTK and FLT3. Its selectivity for MerTK and FLT3 over the other TAM family members, AxI and Tyro3, is noteworthy.

Signaling Pathway Inhibition

UNC9975 effectively blocks the signaling cascades downstream of MerTK and FLT3. Upon ligand binding (e.g., Gas6 for MerTK), these receptors dimerize and autophosphorylate, creating docking sites for signaling proteins that activate pathways such as PI3K/AKT, RAS/MAPK, and STAT5. **UNC9975**'s inhibition of the initial phosphorylation event prevents the activation of these critical pro-survival pathways.





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Caption: UNC9975 inhibits MerTK signaling pathway.

Cellular Activity



In cellular assays, **UNC9975** has demonstrated the ability to inhibit the proliferation of cancer cell lines that are dependent on MerTK or FLT3 signaling. For instance, in MOLM-14 and MV4-11 AML cell lines, which harbor FLT3 internal tandem duplication (ITD) mutations, **UNC9975** potently inhibits cell growth. It also effectively blocks MerTK phosphorylation in various cancer cell types upon stimulation with its ligand, Gas6.

Pharmacokinetics

Pharmacokinetic studies in mice have characterized the profile of **UNC9975** following oral administration.

Table 2: Pharmacokinetic Parameters of **UNC9975** in Mice (10 mg/kg, Oral Gavage)

| Parameter | Value | Unit |
|-------------|-------|---------|
| Tmax | 4 | hours |
| Cmax | 1600 | ng/mL |
| AUC (0-24h) | 22000 | h*ng/mL |

| Bioavailability | 56 | % |

These results indicate that **UNC9975** has good oral bioavailability and achieves plasma concentrations sufficient to engage its targets in vivo.

In Vivo Efficacy

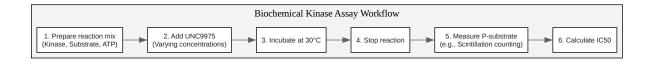
The anti-tumor activity of **UNC9975** has been evaluated in xenograft models of human cancers. In an AML model using MV4-11 cells, oral administration of **UNC9975** resulted in significant tumor growth inhibition and prolonged survival. These preclinical findings underscore the potential of **UNC9975** as a therapeutic agent for cancers driven by MerTK or FLT3 signaling.

Experimental Protocols

Biochemical Kinase Assays: The inhibitory activity of **UNC9975** against a panel of kinases was determined using radiometric assays. Recombinant kinase domains were incubated with a peptide substrate, ³³P-ATP, and varying concentrations of the inhibitor. The incorporation of ³³P



into the substrate was measured by scintillation counting. The IC50 values were calculated from the dose-response curves.



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Caption: Workflow for a typical biochemical kinase assay.

Cell-Based Phosphorylation Assays: Cancer cell lines expressing the target kinase (e.g., MerTK) were serum-starved and then pre-incubated with different concentrations of **UNC9975**. The cells were subsequently stimulated with the appropriate ligand (e.g., Gas6) to induce receptor phosphorylation. Cell lysates were then analyzed by Western blot or ELISA using antibodies specific for the phosphorylated form of the kinase to determine the extent of inhibition.

In Vivo Xenograft Studies: Female immunodeficient mice were subcutaneously inoculated with human cancer cells (e.g., MV4-11). Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. **UNC9975** was administered orally at a specified dose and schedule. Tumor volumes were measured regularly with calipers. At the end of the study, tumors were excised for pharmacodynamic analysis of target inhibition.

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